4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one
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Overview
Description
4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one is a quinoline derivative known for its unique chemical properties and potential applications in various fields. Quinoline derivatives are often studied for their biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of 4-hydroxy-1-methylquinolin-2(1H)-one using a nitrating agent such as nitric acid under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with stringent control over reaction parameters to ensure consistency and safety. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, alkylating agents, or nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Potential use in drug development for various diseases.
Industry: Used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring can intercalate with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Lacks the nitro and methyl groups.
1-Methylquinoline: Lacks the hydroxy and nitro groups.
7-Nitroquinoline: Lacks the hydroxy and methyl groups.
Uniqueness
4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one is unique due to the combination of hydroxy, methyl, and nitro groups on the quinoline ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
121261-05-0 |
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Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
4-hydroxy-1-methyl-7-nitroquinolin-2-one |
InChI |
InChI=1S/C10H8N2O4/c1-11-8-4-6(12(15)16)2-3-7(8)9(13)5-10(11)14/h2-5,13H,1H3 |
InChI Key |
GBBVXOAHXLPVCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=CC1=O)O |
Origin of Product |
United States |
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